4-Hydroxybutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

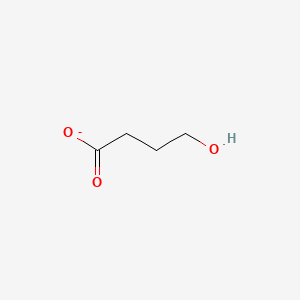

4-hydroxybutyrate is a 4-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-hydroxybutyric acid. It has a role as an anaesthesia adjuvant and an intravenous anaesthetic. It is a short-chain fatty acid anion, a hydroxy fatty acid anion and a 4-hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate acid of a 4-hydroxybutyric acid.

Scientific Research Applications

Biorefinery and Polyester Plastics

4-Hydroxybutanoate is significant in the synthesis of α-hydroxy acids (AHAs), like lactic acid, which are pivotal in the biorefinery concept. They find applications in solvents and biodegradable polyester plastics. The synthesis of four-carbon backbone AHAs, including methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate, from biomass-related routes, is emerging, offering potential in new polyester plastics (Dusselier et al., 2013).

Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), which include poly 4-hydroxybutyrate (P4HB), are biodegradable and thermoprocessable biomaterials used in tissue engineering. They have been developed into various medical devices and tissue engineering applications, such as sutures, cardiovascular patches, and bone marrow scaffolds, due to their favorable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).

Pharmaceutical Intermediates

4-Hydroxybutanoate derivatives are key intermediates in synthesizing cholesterol-lowering drugs like atorvastatin. Techniques like biocatalysis have been explored for the upscale production of these intermediates, such as (S)-4-chloro-3-hydroxybutanoate (Liu et al., 2015). Moreover, enzymatic synthesis methods have been developed for both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a crucial compound for cholesterol and triglycerides lowering medications (Jin & Zhang, 2011).

Biocatalysis Research

The field of biocatalysis has seen significant advancements using 4-hydroxybutanoate derivatives. For instance, the use of recombinant Escherichia coli cells expressing specific alcohol dehydrogenases has been investigated for the synthesis of compounds like ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating high yields and enantiomeric excess (Yamamoto et al., 2002).

Methane-Based Biosynthesis

Recently, the biosynthesis of 4-hydroxybutyrate from methane has been explored. Engineered strains of Methylosinus trichosporium OB3b were used to synthesize 4-HB from methane, opening new avenues for producing this compound and its derivatives from sustainable sources (Nguyen & Lee, 2021).

properties

CAS RN |

1320-61-2 |

|---|---|

Product Name |

4-Hydroxybutanoate |

Molecular Formula |

C4H7O3- |

Molecular Weight |

103.1 g/mol |

IUPAC Name |

4-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |

InChI Key |

SJZRECIVHVDYJC-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])CO |

Canonical SMILES |

C(CC(=O)[O-])CO |

Other CAS RN |

1320-61-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

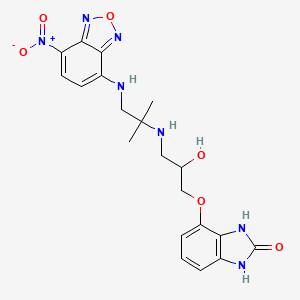

![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)